Tetrakis(1-methylpropyl) orthosilicate

Description

Contextualization within Silicon Alkoxide Chemistry

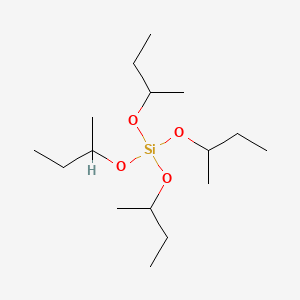

Silicon alkoxides are a class of compounds that serve as fundamental building blocks in the synthesis of silica (B1680970) (SiO2) and other silicon-based materials. taylorfrancis.com These compounds, with the general formula Si(OR)4, are esters of orthosilicic acid. The identity of the alkyl group (R) significantly influences the reactivity of the alkoxide. Tetrakis(1-methylpropyl) orthosilicate (B98303), also known as tetra-sec-butyl orthosilicate, features four sec-butyl groups attached to the central silicon atom through oxygen atoms.

The branched nature of the 1-methylpropyl (sec-butyl) group introduces significant steric hindrance around the silicon center. This steric bulk is a critical factor that differentiates it from more commonly used linear-chain alkoxides like tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS). The increased steric hindrance in Tetrakis(1-methylpropyl) orthosilicate slows down the rates of hydrolysis and condensation, the two primary reactions in the sol-gel process. researchgate.net This controlled reactivity is a key feature that researchers are leveraging for the fine-tuning of material properties.

The table below provides a comparative overview of the physical and chemical properties of this compound and related silicon alkoxides.

| Property | This compound | Tetraethyl orthosilicate (TEOS) | Tetramethyl orthosilicate (TMOS) |

| CAS Number | 5089-76-9 | 78-10-4 | 681-84-5 |

| Molecular Formula | C16H36O4Si | C8H20O4Si | C4H12O4Si |

| Molecular Weight | 320.54 g/mol | 208.33 g/mol | 152.22 g/mol |

| Boiling Point | 272.8°C at 760mmHg guidechem.com | 168-169°C | 121-122°C |

| Density | 0.902 g/cm³ guidechem.com | ~0.933 g/cm³ | ~1.03 g/cm³ niscpr.res.in |

| Flash Point | 92.5°C guidechem.com | 46°C | 26°C niscpr.res.in |

| Structure of Alkyl Group | Branched (sec-butyl) | Linear (ethyl) | Linear (methyl) |

| Relative Hydrolysis Rate | Slow | Fast | Fastest |

This table is generated based on data from multiple sources.

Significance as a Precursor in Sol-Gel Science and Related Methodologies

The sol-gel process is a versatile method for producing a wide range of materials, including ceramics, glasses, and hybrid organic-inorganic composites, at mild temperatures. dntb.gov.ua The process typically involves the hydrolysis of a precursor, such as a silicon alkoxide, followed by a series of condensation reactions to form a "sol" (a colloidal suspension of particles) that subsequently evolves into a "gel" (a three-dimensional network). bohrium.com

This compound's significance as a precursor in sol-gel science stems directly from its slower and more controlled hydrolysis and condensation kinetics. This deliberate reactivity offers several advantages in materials synthesis:

Improved Homogeneity: The slower reaction rates can lead to the formation of more uniform and homogeneous gel networks.

Tailored Porosity: By carefully controlling the reaction conditions, the pore structure of the resulting silica material can be precisely engineered.

Enhanced Mechanical Properties: The controlled formation of the silica network can result in materials with improved mechanical strength and durability.

The use of this compound is particularly valuable in applications where precise control over the material's microstructure is critical. These applications include the synthesis of high-performance coatings, catalysts, and materials for biomedical applications where specific porosity and surface characteristics are required. proquest.com

Overview of Research Trajectories for Alkoxysilanes with Branched Alkyl Chains

Research into alkoxysilanes with branched alkyl chains, such as this compound, is a growing area within materials science. The primary focus of this research is to understand and exploit the effect of steric hindrance on the sol-gel process and the properties of the final materials. taylorfrancis.comresearchgate.net

Key research trajectories include:

Kinetic Studies: Detailed investigations into the hydrolysis and condensation rates of branched alkoxysilanes under various catalytic conditions (acidic, basic, and neutral). bohrium.com These studies aim to develop kinetic models that can predict the evolution of the sol-gel process.

Material Synthesis and Characterization: The synthesis of novel silica-based materials using branched alkoxysilanes as precursors. Researchers are exploring how the use of these precursors influences properties such as surface area, pore size distribution, thermal stability, and mechanical strength.

Hybrid Materials: The incorporation of branched alkoxysilanes into organic-inorganic hybrid materials. The slower reactivity of these precursors can facilitate better integration with organic polymers, leading to hybrid materials with enhanced properties.

Comparative Studies: Direct comparisons of the properties of materials synthesized from branched alkoxysilanes with those derived from their linear counterparts. proquest.com These studies are crucial for elucidating the structure-property relationships and identifying the unique advantages of using branched precursors. A study on alkyltrichlorosilanes with varying alkyl groups found that the chain length and branching significantly impact the agglomeration behavior and hydrolysis kinetics. proquest.com

The slower hydrolysis rate of sterically hindered silanes has been shown to result in lower gel content in silylated latex polymers, demonstrating a clear trend between hydrolysis kinetics and polymer properties. taylorfrancis.com The ongoing exploration of alkoxysilanes with branched alkyl chains is expected to lead to the development of new materials with tailored functionalities for a wide range of advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

tetrabutan-2-yl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O4Si/c1-9-13(5)17-21(18-14(6)10-2,19-15(7)11-3)20-16(8)12-4/h13-16H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTSOKXAWXRIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052144 | |

| Record name | Tetrakis(1-methylpropyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5089-76-9 | |

| Record name | Tetra-sec-butoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(1-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(1-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(1-methylpropyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(1-methylpropyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Kinetics of Tetrakis 1 Methylpropyl Orthosilicate

Established Synthetic Routes for Sec-Butyl Orthosilicates

The primary methods for synthesizing sec-butyl orthosilicates, including Tetrakis(1-methylpropyl) orthosilicate (B98303), involve transesterification of other orthosilicic acid esters and the direct reaction of a silicon source with sec-butanol.

Transesterification is a widely employed method for the synthesis of various tetraalkoxysilanes. This process involves the exchange of alkoxy groups of a starting orthosilicate with a different alcohol. In the context of Tetrakis(1-methylpropyl) orthosilicate, a common precursor is Tetraethyl Orthosilicate (TEOS). The reaction involves treating TEOS with sec-butanol (2-butanol), typically in the presence of a catalyst, to substitute the ethoxy groups with sec-butoxy groups. oup.com

The general reaction can be represented as: Si(OC₂H₅)₄ + 4 CH₃CH₂CH(OH)CH₃ ⇌ Si(OCH(CH₃)CH₂CH₃)₄ + 4 C₂H₅OH

To drive the equilibrium towards the product side, the ethanol (B145695) formed during the reaction is usually removed by distillation. masterorganicchemistry.com The efficiency of the transesterification is influenced by the steric hindrance of the participating alcohol. Studies on the transesterification of TEOS with different butyl alcohol isomers have shown that the degree of ester exchange is affected by the structure of the alcohol. oup.com The reaction can be catalyzed by both acids and bases. masterorganicchemistry.com For instance, cation-exchange resins like Amberlyst 15 have been effectively used to catalyze the transesterification between TEOS and various butyl alcohols. oup.com The degree of transesterification is dependent on the molar ratio of the starting orthosilicate to the alcohol. oup.com

Table 1: Comparison of Alcohols in Transesterification with TEOS

| Alcohol Isomer | Steric Hindrance | Relative Reaction Rate |

|---|---|---|

| 1-Butanol (B46404) (n-butanol) | Low | Fastest |

| 2-Methyl-1-propanol (isobutanol) | Moderate | Intermediate |

| 2-Butanol (B46777) (sec-butanol) | Moderate-High | Slow |

| 2-Methyl-2-propanol (tert-butanol) | High | Slowest |

Data inferred from general principles of steric hindrance in transesterification reactions. oup.com

A conventional and widely utilized method for synthesizing tetraalkyl orthosilicates is the alcoholysis of silicon tetrachloride (SiCl₄). chemicalbook.com This reaction for this compound involves the nucleophilic substitution of chloride ions in SiCl₄ by sec-butoxy groups from sec-butanol.

Key conditions for this synthesis include:

Anhydrous Environment: The reaction must be conducted under strictly water-free conditions to prevent the formation of silicic acids and subsequent polymerization.

Byproduct Removal: The reaction generates hydrogen chloride (HCl) gas as a significant byproduct, which needs to be effectively removed or neutralized to drive the reaction to completion and prevent unwanted side reactions. In industrial settings, the HCl is often removed as it forms. chemicalbook.com

The use of a sec-butoxide (B8327801) salt, such as sodium sec-butoxide, can also be employed, which typically results in a faster reaction and the formation of a salt byproduct (e.g., NaCl) instead of HCl.

Alternative methods are being explored to provide more sustainable and efficient routes to tetraalkyl orthosilicates. One such approach is the direct synthesis from elemental silicon. This process involves reacting activated silicon particles with an alcohol at elevated temperatures and pressures. google.com For the synthesis of tetraalkyl orthosilicates, the reaction temperature is typically held between 120°C and 250°C. google.com Copper is often used as a catalyst to activate the silicon. google.com While this method avoids the use of corrosive SiCl₄, it has been noted that secondary alcohols like sec-butanol may not react as readily as primary alcohols under these conditions. researchgate.net

Another emerging catalytic approach involves the direct synthesis from silica (B1680970) (SiO₂) and an alcohol. chemicalbook.com This is considered a more environmentally friendly route. The process is often catalyzed by a base and requires efficient removal of water to be effective.

Mechanistic Investigations of this compound Formation

The mechanism of formation depends on the synthetic route employed.

Transesterification: Under acidic conditions, the reaction is believed to proceed via protonation of an alkoxy group on the silicon atom, making it a better leaving group. A molecule of sec-butanol then acts as a nucleophile, attacking the silicon center. masterorganicchemistry.com Under basic conditions, the mechanism involves the nucleophilic attack of the sec-butoxide ion on the silicon atom of the starting orthosilicate, proceeding through a two-step addition-elimination sequence. masterorganicchemistry.com

From Silicon Tetrachloride: The reaction with sec-butanol proceeds via a series of sequential nucleophilic substitution (Sɴ2-type) reactions at the silicon center. Each chloride atom is successively replaced by a sec-butoxy group. The reactivity of the chlorosilyl intermediates decreases with each substitution due to increasing steric hindrance.

Kinetic Studies of this compound Synthesis Reactions

Detailed kinetic studies specifically for the synthesis of this compound are not extensively available in the public domain. However, general kinetic principles for the synthesis of tetraalkoxysilanes can be applied.

Transesterification Kinetics: The rate of transesterification is highly dependent on the catalyst used, the temperature, and the steric bulk of the alcohol and the alkoxy groups. oup.commdpi.com For the reaction between TEOS and butyl alcohols, the time to reach equilibrium is shorter when there is less branching in the alkyl group of the alcohol. oup.com This implies that the reaction with sec-butanol would be slower than with n-butanol due to greater steric hindrance. oup.com

Table 2: Factors Influencing Reaction Kinetics

| Parameter | Effect on Reaction Rate | Synthetic Route |

|---|---|---|

| Temperature | Increases rate | All routes |

| Catalyst Concentration | Increases rate | Transesterification, Direct Synthesis from Si |

| Steric Hindrance of Alcohol | Decreases rate | Transesterification, Reaction with SiCl₄ |

| Byproduct Removal | Increases rate (shifts equilibrium) | Transesterification, Reaction with SiCl₄ |

Purification and Isolation Techniques in Laboratory and Industrial Scale Synthesis

Following the synthesis, this compound must be purified to remove unreacted starting materials, catalysts, byproducts, and any partially substituted intermediates.

Distillation: The most common method for purifying tetraalkyl orthosilicates is fractional distillation under reduced pressure. This technique is effective due to the differences in boiling points between the desired product and the common impurities. For example, in the transesterification of TEOS, the lower-boiling ethanol byproduct is continuously removed, and the final product is purified from any remaining TEOS or partially substituted silicates by vacuum distillation. researchgate.net

Filtration: If a solid catalyst or a salt byproduct (like NaCl from the reaction with a sodium alkoxide) is present, an initial filtration step is necessary before distillation.

Washing: In some procedures, the crude product may be washed with a neutral solution to remove acidic or basic residues before the final purification step. This must be done carefully under anhydrous conditions to avoid hydrolysis of the product.

On an industrial scale, continuous distillation columns are often employed for efficient separation and purification of the product. The purity of the final product is typically assessed using techniques like gas chromatography (GC). oup.com

Hydrolysis and Condensation Mechanisms of Tetrakis 1 Methylpropyl Orthosilicate

Acid-Catalyzed Hydrolysis Pathways

In an acidic medium, the hydrolysis mechanism is initiated by the rapid protonation of one of the 1-methylpropoxy groups attached to the silicon atom. nih.govunm.edu This protonation converts the alkoxy group (-OR) into a better leaving group (-ROH), creating a positive charge on the oxygen atom. This polarization increases the electrophilicity of the adjacent silicon atom, making it more susceptible to a backside nucleophilic attack by water. nih.gov

The reaction can be represented as: Si(OR)₄ + H₃O⁺ ⇌ [Si(OR)₃(ORH)]⁺ + H₂O

The subsequent nucleophilic attack by a water molecule on the silicon center leads to the displacement of a 1-butanol (B46404) molecule and the formation of a silanol (B1196071) group (Si-OH). unm.edu The rate of acid-catalyzed hydrolysis is significantly influenced by steric hindrance from the alkoxy groups. The bulky 1-methylpropyl groups in Tetrakis(1-methylpropyl) orthosilicate (B98303) create considerable steric crowding around the silicon center, which can retard the rate of hydrolysis compared to less hindered alkoxysilanes like tetraethyl orthosilicate (TEOS). unm.edugelest.com The general trend for hydrolysis rates based on the steric bulk of the alkoxy group is: methoxy (B1213986) > ethoxy > propoxy. gelest.com

The hydrolysis of Tetrakis(1-methylpropyl) orthosilicate proceeds in a stepwise manner, where the four alkoxy groups are sequentially replaced by hydroxyl groups. This process generates a series of partially hydrolyzed intermediate species. While specific studies on this compound are limited, extensive research using techniques like ²⁹Si NMR spectroscopy on analogous compounds such as tetraethyl orthosilicate (TEOS) provides a clear model for the species involved. researchgate.net

The hydrolysis cascade produces the following intermediates:

Monosubstituted Silanol: (1-methylpropoxy)₃Si(OH)

Disubstituted Silanol: (1-methylpropoxy)₂Si(OH)₂

Trisubstituted Silanol: (1-methylpropoxy)Si(OH)₃

Silicic Acid: Si(OH)₄

Table 1: Intermediate Species in the Acid-Catalyzed Hydrolysis of a Tetra-alkoxysilane This table illustrates the sequential hydrolysis steps for a generic tetra-alkoxysilane, Si(OR)₄, which is representative of the process for this compound.

| Step | Reactant | Product | Leaving Group |

|---|---|---|---|

| 1 | Si(OR)₄ | Si(OR)₃(OH) | ROH |

| 2 | Si(OR)₃(OH) | Si(OR)₂(OH)₂ | ROH |

| 3 | Si(OR)₂(OH)₂ | Si(OR)(OH)₃ | ROH |

| 4 | Si(OR)(OH)₃ | Si(OH)₄ | ROH |

Base-Catalyzed Hydrolysis Pathways

In contrast to acid catalysis, base-catalyzed hydrolysis involves a nucleophilic attack on the silicon atom by a hydroxide (B78521) ion. This mechanism is generally faster and leads to more highly branched, particle-like structures. unm.edu

Under basic conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile. unm.edu It directly attacks the electron-deficient silicon atom of the this compound molecule. This attack proceeds via a pentacoordinate silicon transition state or intermediate, following an Sₙ2-Si mechanism. nih.govacs.org The reaction results in the displacement of a 1-methylpropoxide anion (⁻OR), which is then immediately protonated by water to form 1-butanol.

The reaction is represented as: Si(OR)₄ + OH⁻ → [Si(OR)₄(OH)]⁻ → Si(OR)₃(OH) + ⁻OR ⁻OR + H₂O → ROH + OH⁻

The hydroxide ion is regenerated, confirming its role as a catalyst. unm.edu Unlike the acid-catalyzed pathway, the base-catalyzed hydrolysis rate tends to increase with each subsequent hydrolysis step. This is because the substitution of an electron-withdrawing hydroxyl group for an alkoxy group increases the partial positive charge on the silicon atom, making it more susceptible to further nucleophilic attack. unm.edu

Research on TEOS has shown that the amount of silica (B1680970) formed, as well as the particle size, is strongly dependent on the concentration of the base catalyst. researchgate.net Higher catalyst concentrations typically lead to the formation of a greater number of smaller, more uniform silica particles. researchgate.netnih.gov This is attributed to a rapid hydrolysis and condensation process that favors nucleation over growth.

Table 2: Effect of Base Catalyst (NH₃) Concentration on Silica Particle Size (Stöber Process using TEOS as a precursor) This data illustrates the general principle that higher catalyst concentrations lead to different particle characteristics, a trend applicable to the hydrolysis of this compound.

| Catalyst (NH₃) Concentration (kmol/m³) | Resulting Particle Characteristics |

|---|---|

| 0.1 - 1.5 | Formation of spherical particles. nih.gov |

| > 1.5 | Non-spherical or aggregated particles may form. kisti.re.kr |

| Increasing Concentration | Tends to produce smaller, more uniform particles. researchgate.net |

Condensation Reaction Networks Leading to Siloxane Linkages

Following hydrolysis, the resulting silanol (Si-OH) groups and any remaining alkoxide (Si-OR) groups undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which are the backbone of the resulting silica network. wikipedia.org These reactions occur concurrently with hydrolysis and are also catalyzed by acids or bases.

There are two primary condensation pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O unm.edu

Alcohol Condensation: A silanol group reacts with an alkoxide group to form a siloxane bond and an alcohol molecule. ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH unm.edu

The relative rates of hydrolysis and condensation, governed by factors like pH and water concentration, determine the final structure of the silicate (B1173343) material. unm.edu

Under acidic conditions , hydrolysis is often slower, and condensation tends to occur between monomers and smaller oligomers, leading to the formation of less-branched, "polymeric" or chain-like networks. nih.govunm.edu

Under basic conditions , hydrolysis is rapid, leading to a high concentration of highly functional monomers that quickly condense. This process favors the formation of more compact, highly branched clusters and eventually, dense colloidal particles. unm.edu

The formation of cyclic species is also a key feature of condensation, as these structures maximize the number of Si-O-Si bonds. nih.gov The continued networking of these chains and clusters ultimately leads to the formation of a continuous three-dimensional gel.

Water Condensation Mechanisms (Siloxane Bond Formation)

The formation of siloxane bonds (Si-O-Si) through the reaction of two silanol (Si-OH) groups is termed water condensation. This process is a critical step in the polymerization of hydrolyzed alkoxysilanes and results in the liberation of a water molecule. The general mechanism for water condensation can be catalyzed by either acid or base.

Under acidic conditions, a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group. The reaction proceeds through a positively charged transition state.

The reaction conditions, particularly pH, dictate the structure of the resulting silica network. Acid-catalyzed condensation tends to produce less branched, more linear or randomly branched polymers, as the protonated silanol preferentially reacts with less substituted silanols. nih.gov In contrast, base-catalyzed condensation, where the highly reactive silanolate attacks more acidic (more substituted) silanols, leads to the formation of more highly branched and compact, particle-like structures. nih.gov

Alcohol Condensation Mechanisms (Siloxane Bond Formation)

Alternatively, siloxane bonds can be formed through alcohol condensation, a reaction between a silanol group (Si-OH) and an unhydrolyzed alkoxy group (Si-OR, where R is the 1-methylpropyl group). This reaction yields an alcohol molecule as a byproduct.

Similar to water condensation, alcohol condensation can be catalyzed by both acids and bases. The mechanisms are analogous, involving either the protonation of an alkoxy group under acidic conditions to make it a better leaving group, or the attack of a deprotonated silanolate on a silicon atom bearing an alkoxy group under basic conditions.

Alcohol condensation is particularly relevant in the early stages of the sol-gel process when the concentration of unhydrolyzed alkoxy groups is high. The relative rates of water and alcohol condensation depend on factors such as the water-to-alkoxide ratio, the catalyst, and the solvent.

Influence of Steric and Electronic Effects of the 1-Methylpropyl Group on Reactivity

The reactivity of this compound in hydrolysis and condensation reactions is significantly governed by the steric and electronic properties of the 1-methylpropyl (sec-butyl) group.

Steric Effects: The 1-methylpropyl group is a branched, bulky alkyl group. Compared to a linear alkyl group like the ethyl group in the widely studied tetraethyl orthosilicate (TEOS), the sec-butyl group presents greater steric hindrance around the central silicon atom. researchgate.net This steric bulk impedes the approach of attacking species, such as water or silanols, to the silicon center. Consequently, the rates of both hydrolysis and condensation are generally lower for this compound than for TEOS under similar conditions. researchgate.net

Electronic Effects: The 1-methylpropyl group is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the silicon atom, making it less electrophilic and thus less susceptible to nucleophilic attack. nih.gov This electronic effect further contributes to the reduced reactivity of this compound compared to alkoxysilanes with less electron-donating groups.

Table 1: Illustrative Comparison of Reactivity based on Alkoxy Group Properties

| Alkoxysilane | Alkoxy Group | Steric Hindrance | Electronic Effect (+I) | Expected Relative Hydrolysis Rate |

| Tetraethyl orthosilicate (TEOS) | Ethyl (-CH₂CH₃) | Lower | Moderate | Higher |

| This compound | 1-Methylpropyl (-CH(CH₃)CH₂CH₃) | Higher | Stronger | Lower |

Computational Modeling of Hydrolysis and Condensation Elementary Steps

While specific computational studies on this compound are not widely available in the literature, computational modeling, often using density functional theory (DFT), has been extensively applied to understand the elementary steps of hydrolysis and condensation for other alkoxysilanes like TEOS. These studies provide valuable insights that can be extrapolated to understand the behavior of more complex silanes.

Computational models can elucidate the reaction pathways and transition state structures for both acid- and base-catalyzed mechanisms. For instance, modeling can confirm that the hydrolysis of alkoxysilanes typically proceeds via an Sₙ2-type mechanism, where the attacking nucleophile (water or hydroxide) and the leaving alkoxy group are in axial positions in a pentacoordinate transition state. nih.gov

These models can also quantify the activation energy barriers for each elementary step. For this compound, it is expected that computational models would predict higher activation energy barriers for hydrolysis and condensation compared to TEOS, reflecting the increased steric hindrance and electron-donating character of the sec-butyl group. sciencelink.netnih.gov Furthermore, modeling can explore the influence of the solvent and the catalyst on the reaction energetics and mechanisms.

Table 2: Expected Trends from Computational Modeling for Alkoxysilane Reactivity

| Parameter | Influence on Reactivity | Expected Impact of 1-Methylpropyl Group (vs. Ethyl) |

| Activation Energy (Hydrolysis) | Higher energy indicates a slower reaction | Increased |

| Activation Energy (Condensation) | Higher energy indicates a slower reaction | Increased |

| Transition State Steric Strain | Higher strain can lead to a higher activation energy | Increased |

| Silicon Atom Partial Charge | A more positive charge enhances nucleophilic attack | Less Positive |

Spectroscopic and Advanced Characterization Methodologies for Research on Tetrakis 1 Methylpropyl Orthosilicate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of tetrakis(1-methylpropyl) orthosilicate (B98303). By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecule's framework, connectivity, and chemical environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and purity of the sec-butoxy ligands attached to the central silicon atom. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In ¹H NMR, the protons of the four equivalent sec-butoxy groups [(CH₃CH₂CH(CH₃)O)₄Si] give rise to distinct signals. The methine proton (CH-O) is the most deshielded due to its proximity to the electronegative oxygen, typically appearing significantly downfield. libretexts.org The chemical shifts for the precursor alcohol, 2-butanol (B46777), provide a strong basis for these assignments. docbrown.info

¹³C NMR provides complementary information by detecting the carbon backbone of the ligands. The carbon atom bonded directly to the oxygen (C-O) exhibits the largest chemical shift. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with carbons closer to the Si-O linkage being more deshielded. libretexts.org

The expected NMR chemical shifts for tetrakis(1-methylpropyl) orthosilicate are summarized in the table below, based on data for analogous compounds like 2-butanol and general chemical shift ranges. docbrown.infolibretexts.orgyale.edu

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -O-CH (CH₃)CH₂CH₃ | 3.8 - 4.2 | Multiplet (sextet) |

| ¹H | -CH₂CH₃ | 1.4 - 1.7 | Multiplet |

| ¹H | -CH(CH₃ ) | 1.1 - 1.3 | Doublet |

| ¹H | -CH₂CH₃ | 0.8 - 1.0 | Triplet |

| ¹³C | -O-C H- | 70 - 75 | |

| ¹³C | -C H₂CH₃ | 30 - 35 | |

| ¹³C | -CH(C H₃) | 20 - 25 | |

| ¹³C | -CH₂C H₃ | 10 - 15 |

This interactive table provides predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Silicon-29 (²⁹Si) NMR spectroscopy is uniquely powerful for studying the central silicon atom's environment. It has a wide chemical shift range, making it highly sensitive to the number and type of groups attached to the silicon. huji.ac.il For this compound, the silicon atom is in a Q⁰ state, signifying a central silicon atom bonded to four bridging oxygen atoms (in the context of silicate (B1173343) networks), which in this monomeric ester corresponds to four -OR groups.

The ²⁹Si chemical shift for tetraalkoxysilanes, Si(OR)₄, typically falls within a characteristic range. Computational studies and experimental data for related compounds show that the precise shift is influenced by the geometry and electronic nature of the alkoxy groups. unige.chrsc.org The expected chemical shift for the Q⁰ silicon in this compound is approximately -80 to -85 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.netrsc.org

During hydrolysis and condensation reactions, new peaks corresponding to Q¹ (one Si-O-Si bridge), Q² (two bridges), Q³ (three bridges), and Q⁴ (four bridges) species appear progressively downfield, allowing for detailed kinetic and mechanistic studies.

Oxygen-17 (¹⁷O) NMR, while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer direct insight into the silicon-oxygen bonding environment. This technique requires the use of ¹⁷O-enriched reagents, typically water, for hydrolysis studies. ucsb.edu

In the context of alkoxysilane research, ¹⁷O NMR can distinguish between different oxygen environments, such as the Si-O-C linkage in the unhydrolyzed ester, Si-OH (silanol) groups formed during hydrolysis, and Si-O-Si (siloxane) bridges formed during condensation. For example, in studies of mixed alkoxysilane systems, peaks for co-condensed (T)-O-(Q) sites have been identified around 45 ppm. ucsb.edu This technique is particularly valuable for tracking the initial stages of sol-gel processes and understanding the formation of co-condensed species.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and monitoring the progress of reactions involving this compound. These methods probe the vibrational modes of molecules. researchgate.net IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.

The IR spectrum of this compound is dominated by strong absorptions corresponding to the stretching and bending of its constituent bonds. The most prominent bands are the asymmetric Si-O-C stretching vibrations. researchgate.net The C-H stretching vibrations of the alkyl groups are also clearly visible. youtube.com

Key vibrational modes and their expected wavenumbers are listed below. researchgate.netmdpi.comacs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |

| C-H Stretch (asymmetric & symmetric) | 2850 - 3000 | IR, Raman | Strong |

| Si-O-C Stretch (asymmetric) | 1080 - 1190 | IR | Very Strong |

| Si-O Stretch (symmetric) | 780 - 820 | Raman, IR | Medium-Strong |

| C-H Bend | 1370 - 1470 | IR | Medium |

This interactive table outlines the primary vibrational bands used for identification and reaction monitoring.

During hydrolysis, the disappearance of the Si-O-C bands and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and Si-OH bands (around 950 cm⁻¹) can be monitored to track the reaction. mdpi.com Subsequent condensation is marked by the growth of a broad, strong Si-O-Si stretching band around 1000-1100 cm⁻¹. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. In electron impact (EI) ionization, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured. chemguide.co.ukwikipedia.org

For this compound (molar mass: 320.54 g/mol ), the molecular ion peak may be observed, but it is often weak due to the instability of the parent ion. nist.gov Fragmentation typically occurs through the cleavage of Si-O and C-O bonds. Common fragmentation pathways include the loss of an alkoxy radical (•OR) or an alkene via rearrangement.

Predicted m/z values for common adducts in softer ionization techniques (like electrospray ionization) are listed below. ucsb.edu

| Adduct | Predicted m/z |

| [M+H]⁺ | 321.24556 |

| [M+Na]⁺ | 343.22750 |

| [M+NH₄]⁺ | 338.27210 |

| [M-H]⁻ | 319.23100 |

This interactive table shows predicted mass-to-charge ratios for different ionized forms of the molecule.

Analysis of the fragmentation pattern helps to confirm the structure, particularly the nature of the four sec-butoxy groups attached to the silicon core. libretexts.org

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas Chromatography (GC) is a premier technique for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both the separation and identification of components in a sample. psu.edursc.org This makes GC-MS ideal for assessing the purity of this compound and for identifying any volatile byproducts or residual starting materials, such as 2-butanol. nih.gov

In a typical GC analysis, the sample is vaporized and passed through a capillary column. gcms.cz The components separate based on their boiling points and interactions with the column's stationary phase, eluting at characteristic retention times. The NIST Chemistry WebBook lists a Kovats retention index of 1264 for this compound on a non-polar Apiezon L packed column at 160 °C. nist.gov

The mass spectrometer detector then fragments and analyzes the eluting components, providing a mass spectrum for each peak in the chromatogram. This allows for unambiguous identification of the main compound and any impurities. chromatographyonline.com The method is highly sensitive and can detect trace levels of contaminants, making it essential for quality control in industrial applications.

X-ray Scattering Techniques (SAXS/WAXS) for Structural Ordering in Derived Materials

X-ray scattering is a fundamental non-destructive technique used to probe the atomic and molecular structure of materials. Depending on the angle of scattering, different aspects of the material's structure can be elucidated. For materials derived from the hydrolysis and condensation of this compound, which are typically amorphous or mesoporous silica (B1680970), both Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provide crucial information.

Small-Angle X-ray Scattering (SAXS) is instrumental in analyzing structural features on the nanometer to sub-micrometer scale. For silica materials, this technique is primarily used to investigate the size, shape, and distribution of pores and nanoparticles. In a typical SAXS experiment on a silica sample, a beam of X-rays is passed through the material, and the scattered X-rays at very small angles (typically < 5°) are detected. The resulting scattering pattern is a function of the electron density fluctuations within the material.

In the context of materials derived from a precursor like this compound, SAXS can reveal:

Pore Structure: For mesoporous silica, the presence of ordered pores gives rise to distinct peaks in the SAXS pattern. The positions of these peaks can be used to determine the pore-to-pore distance and the symmetry of the porous lattice (e.g., hexagonal, cubic).

Particle Size and Shape: For silica nanoparticles, the scattering curve can be modeled to determine the average particle size, size distribution, and shape of the nanoparticles.

Fractal Dimension: In the case of aggregated or disordered structures, the slope of the scattering curve in a log-log plot can provide information about the fractal dimension of the aggregates.

Wide-Angle X-ray Scattering (WAXS) , which is often referred to as X-ray Diffraction (XRD), provides information about the atomic-scale structure and crystallinity of a material. For silica materials, WAXS is used to distinguish between amorphous and crystalline phases. Amorphous silica, which is expected from the sol-gel synthesis using this compound, exhibits a broad hump in the WAXS pattern, typically centered around a 2θ value of 20-25°. dergipark.org.tr In contrast, crystalline silica phases like quartz or cristobalite would show sharp Bragg peaks at specific angles.

The table below summarizes the kind of information that would be sought when analyzing materials derived from this compound using SAXS and WAXS.

| Technique | Parameter Measured | Typical Findings for Silica Materials |

| SAXS | Scattering Vector (q) | Provides information on nanoscale features. |

| Peak Position | Determines the lattice parameter of ordered mesoporous structures. | |

| Peak Shape and Width | Relates to the degree of ordering and domain size. | |

| Scattering Intensity | Proportional to the square of the electron density contrast. | |

| WAXS | Diffraction Angle (2θ) | Characterizes atomic-scale structure. |

| Peak Position | Identifies crystalline phases (if present). | |

| Peak Broadness | A broad hump indicates an amorphous structure. uni.lu |

Electron Microscopy (TEM/SEM) for Morphological Analysis of Resultant Materials

Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at high resolution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are complementary techniques that would be essential for characterizing materials synthesized from this compound.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and can provide detailed internal structural information. In TEM, a beam of electrons is transmitted through an ultrathin sample. The interaction of the electrons with the sample forms an image that reveals details about the material's morphology, crystal structure, and pore arrangement. For mesoporous silica, TEM is crucial for directly visualizing the ordered pore channels and confirming the structural symmetry suggested by SAXS data. High-Resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline materials.

The following table outlines the typical information obtained from SEM and TEM analysis of silica materials.

| Technique | Primary Information | Specific Findings for Silica Materials |

| SEM | Surface Morphology | Visualization of particle shape (e.g., spherical, irregular), size, and aggregation. uni.lu |

| Topography | Provides details of the surface texture. | |

| Compositional Contrast | Can distinguish between areas of different elemental composition (with appropriate detectors). | |

| TEM | Internal Structure | Direct imaging of pore structures in mesoporous materials. |

| Particle Size and Shape | High-resolution measurement of individual nanoparticle dimensions. | |

| Crystallinity | Selected Area Electron Diffraction (SAED) patterns can differentiate between amorphous and crystalline domains. |

Theoretical and Computational Studies on Tetrakis 1 Methylpropyl Orthosilicate Systems

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like tetrakis(1-methylpropyl) orthosilicate (B98303) at the atomic level. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are employed to solve the electronic Schrödinger equation, providing insights into molecular geometry, vibrational frequencies, and electronic properties.

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential are also determined through these calculations. This information is crucial for predicting the molecule's reactivity. For instance, the calculated atomic charges can indicate which sites are more susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Molecular Properties of Tetrakis(1-methylpropyl) orthosilicate

| Property | Predicted Value/Representation | Source |

|---|---|---|

| Molecular Formula | C16H36O4Si | nih.gov |

| Molecular Weight | 320.5 g/mol | nih.gov |

| InChIKey | OQTSOKXAWXRIAC-UHFFFAOYSA-N | nih.gov |

This table presents basic molecular data, often derived from computational predictions.

Molecular Dynamics Simulations of Sol-Gel Processes Involving the Orthosilicate

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, making them particularly suitable for investigating the sol-gel process. researchgate.net This process involves the hydrolysis and condensation of alkoxysilane precursors to form a continuous network. chemrxiv.org For this compound, MD simulations can model these reactions and the subsequent aggregation of silicate (B1173343) species. aps.org

In a typical MD simulation of a sol-gel process, the system would consist of the orthosilicate molecules, water, and a catalyst (acid or base). The simulation would track the trajectories of all atoms over time, governed by a force field that describes the interatomic potentials. By analyzing these trajectories, researchers can gain insights into:

Hydrolysis rates: The frequency and mechanism of the replacement of the 1-methylpropoxy groups with hydroxyl groups.

Condensation reactions: The formation of Si-O-Si bonds between hydrolyzed or partially hydrolyzed silicate species. journalcsij.com

Cluster growth and aggregation: How small silicate clusters form, grow, and eventually connect to form a gel network. researchgate.net

Solvent effects: The role of the solvent in mediating reactions and influencing the structure of the forming gel.

The results of such simulations can provide a microscopic view of the gelation process that is often difficult to obtain through experimental means alone. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly valuable for studying chemical reactions, as it can accurately calculate the energies of reactants, products, intermediates, and transition states.

For the sol-gel process involving this compound, DFT calculations can be used to:

Elucidate reaction mechanisms: By mapping the potential energy surface for the hydrolysis and condensation reactions, the most likely reaction pathways can be identified. This includes determining whether the mechanism is associative (e.g., SN2-Si) or dissociative. nih.gov

Calculate activation energies: The energy barriers for hydrolysis and condensation can be computed, providing a quantitative measure of the reaction rates.

Characterize intermediates: The structures and stabilities of transient species, such as five- or six-coordinated silicon intermediates, can be investigated.

These detailed mechanistic insights are crucial for controlling the sol-gel process to achieve desired material properties.

Modeling of Polymerization and Network Formation Pathways

The transformation from individual orthosilicate monomers to a cross-linked gel is a complex polymerization process. journalcsij.com Computational modeling of this process can range from atomistic simulations, as described in the context of MD, to more coarse-grained or kinetic Monte Carlo approaches. researchgate.net

Modeling of the polymerization and network formation of this compound would aim to understand how the reaction conditions (e.g., pH, water-to-silicate ratio, temperature) influence the final structure of the silicate network. nih.gov Key aspects that can be modeled include:

Q-species distribution: The evolution of the relative concentrations of silicon atoms with different numbers of Si-O-Si bridges (Q0, Q1, Q2, Q3, Q4).

Porosity and fractal dimension: The topological characteristics of the resulting gel network, which determine its physical properties.

Influence of the alkyl group: How the size and shape of the 1-methylpropyl group affect the rate of reaction and the final network structure compared to other alkoxysilanes like tetraethyl orthosilicate (TEOS).

These models are often validated by comparing their predictions with experimental data from techniques like 29Si NMR spectroscopy. researchgate.net

Prediction of Reactivity and Steric Effects of the Alkyl Substituent

The 1-methylpropyl (sec-butyl) substituent in this compound plays a critical role in determining the molecule's reactivity. Its electron-donating inductive effect and, more importantly, its steric bulk, will influence the rates of hydrolysis and condensation.

Computational methods can be used to quantify these effects:

Steric parameters: The size and shape of the substituent can be characterized using various computational descriptors, such as buried volume or solid angle calculations. These parameters can then be correlated with experimentally observed reaction rates.

Reactivity indices: DFT-based reactivity descriptors, such as the Fukui function or the dual descriptor, can be calculated to predict the most reactive sites in the molecule and how the substituent influences this reactivity.

Comparative studies: By computationally modeling the reactions of a series of tetraalkoxysilanes with different alkyl groups (e.g., methyl, ethyl, propyl, isopropyl, sec-butyl), the specific impact of the 1-methylpropyl group can be isolated and understood. The steric hindrance from the bulky sec-butyl group is expected to slow down the hydrolysis rate compared to less hindered alkoxysilanes like TEOS.

Understanding these substituent effects is crucial for the rational design of sol-gel precursors with tailored reactivity for specific applications.

Future Research Directions and Emerging Applications of Tetrakis 1 Methylpropyl Orthosilicate

Exploration of Novel Catalytic Systems for Orthosilicate (B98303) Synthesis

The synthesis of tetraalkyl orthosilicates, including Tetrakis(1-methylpropyl) orthosilicate, has traditionally relied on methods such as the alcoholysis of silicon tetrachloride. chemicalbook.com However, these methods often involve hazardous reagents and produce corrosive byproducts. chemicalbook.com Future research is increasingly focused on developing greener, more efficient, and economically viable catalytic systems.

One promising avenue is the exploration of continuous process technologies. For instance, studies on the synthesis of tetraethyl orthosilicate (TEOS) have demonstrated the effectiveness of continuous reactions between metallurgical silicon and ethanol (B145695) in the presence of alkali metal base catalysts. researchgate.net This approach could be adapted for this compound, potentially leading to higher yields and reduced waste. Another area of interest is the use of novel catalyst supports, such as alumina-supported copper oxide, which has been shown to facilitate the reaction between silicon and ethanol, avoiding the need for halosilane intermediates. asianpubs.org Research into adapting these catalytic systems for sec-butanol could lead to more sustainable production methods for this compound.

Future investigations will likely focus on:

The development of solid-state catalysts to simplify separation and recycling.

The use of enzymatic or biocatalytic routes to improve selectivity and reduce energy consumption. rsc.org

The design of catalytic systems that can utilize silica (B1680970) from renewable sources, such as agricultural waste, as a silicon precursor. researchgate.net

| Catalytic System | Potential Advantages for Orthosilicate Synthesis | Key Research Challenges |

|---|---|---|

| Continuous Flow with Base Salt Catalysts | Increased yield, reduced waste, and improved economic competitiveness. researchgate.net | Catalyst stability and optimization for sec-butanol. |

| Alumina-Supported Metal Oxide Catalysts | Avoidance of hazardous halosilane intermediates. asianpubs.org | Catalyst deactivation and regeneration. |

| Biocatalytic Systems | High selectivity, mild reaction conditions, and reduced environmental impact. rsc.org | Enzyme stability and cost-effectiveness. |

Advanced Hybrid Material Design with Tailored Functionalities

The sol-gel process, where this compound can serve as a precursor, is a versatile method for creating organic-inorganic hybrid materials. cfsilicones.com The branched structure of the 1-methylpropyl groups can influence the hydrolysis and condensation rates, offering a unique level of control over the final material's porosity, surface area, and mechanical properties.

Future research will likely focus on designing advanced hybrid materials with functionalities tailored for specific applications. This could involve the co-condensation of this compound with other organosilanes containing specific organic functional groups. cfsilicones.com Such an approach could lead to materials with applications in:

Sensors: By incorporating chromophores or other responsive moieties, materials that change their optical or electronic properties in the presence of specific analytes could be developed.

Catalysis: The creation of porous materials with well-defined active sites for use as catalysts or catalyst supports.

Biomedical Devices: The synthesis of biocompatible and biodegradable materials for drug delivery or tissue engineering. rsc.org

The ability to tune the properties of these hybrid materials by adjusting the ratio of different precursors and the reaction conditions is a key area for future exploration.

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry emphasize the use of renewable resources, the reduction of waste, and the design of environmentally benign chemical processes. This compound has the potential to contribute to these goals in several ways.

As discussed, the development of greener synthesis routes for the compound itself is a key research direction. chemicalbook.com Beyond its synthesis, its use as a precursor in sol-gel processes can be more environmentally friendly than many traditional material fabrication techniques, as it often proceeds at lower temperatures and can use less toxic solvents.

Future research will likely explore:

The use of this compound as a replacement for more hazardous crosslinking agents or binders in various formulations.

The development of fully biodegradable materials derived from this precursor for applications such as temporary adhesives or packaging.

The use of supercritical carbon dioxide as a solvent in sol-gel processes involving this compound to further reduce the environmental impact. rsc.org

Development of High-Performance Materials Utilizing Its Unique Reactivity

The unique reactivity of this compound, stemming from the steric hindrance of its branched alkoxy groups, can be harnessed to create high-performance materials. The controlled hydrolysis and condensation can lead to the formation of highly uniform and defect-free silica networks.

Potential areas for the development of high-performance materials include:

Coatings: The creation of thin films with excellent thermal stability, scratch resistance, and hydrophobic properties for protecting surfaces. Similar compounds like tetrapropyl orthosilicate are already used for surface modification to enhance weather resistance.

Aerogels: The synthesis of ultra-low-density aerogels with high surface area and low thermal conductivity for insulation applications.

Ceramics: Its use as a precursor for producing high-purity silica ceramics with tailored microstructures for electronic or high-temperature applications.

The slower reaction kinetics compared to smaller tetraalkoxysilanes could be advantageous in processes requiring precise control over the material's final structure.

| Material Type | Potential Properties from this compound | Emerging Applications |

|---|---|---|

| Protective Coatings | Enhanced thermal stability, hydrophobicity, and scratch resistance. | Automotive, aerospace, and architectural surfaces. |

| Aerogels | Ultra-low density, high porosity, and low thermal conductivity. | Advanced insulation and catalyst supports. |

| High-Purity Ceramics | Uniform microstructure and high-temperature stability. | Electronic components and advanced refractories. |

Synergistic Research with Other Organosilicon Precursors and Polymers

The combination of this compound with other organosilicon precursors and polymers offers a vast design space for new materials with synergistic properties. The compatibility and interfacial interactions between the silica network derived from the orthosilicate and a polymer matrix can lead to significant enhancements in the final material's properties.

Future research in this area could explore:

Polymer Nanocomposites: The in-situ formation of silica nanoparticles from this compound within a polymer matrix to improve mechanical strength, thermal stability, and barrier properties.

Hybrid Coatings: The development of coatings that combine the hardness and durability of a silica network with the flexibility and adhesion of a polymer.

Compatibilizers: The use of partially hydrolyzed this compound to improve the compatibility between inorganic fillers and organic polymer matrices.

The ability to control the domain size and morphology of the inorganic phase within the polymer is a critical aspect that will require further investigation. The synergistic effects arising from these combinations could lead to materials that outperform their individual components.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing high-purity Tetrakis(1-methylpropyl) orthosilicate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between silicon precursors (e.g., silicon tetrachloride) and 1-methylpropanol under anhydrous conditions. Key parameters include:

- Catalyst selection : Use of amine bases (e.g., triethylamine) to neutralize HCl byproducts .

- Temperature control : Reactions are exothermic; maintaining temperatures below 50°C prevents side reactions like oligomerization .

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, followed by characterization via <sup>29</sup>Si NMR to confirm tetrahedral coordination .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent identity, while <sup>29</sup>Si NMR verifies silicon bonding integrity .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1080 cm<sup>−1</sup> (Si-O-C stretching) and absence of -OH bands (3300–3600 cm<sup>−1</sup>) indicate successful esterification .

- Gas Chromatography (GC) : Quantifies residual alcohol or solvent impurities; optimal column: DB-5 or equivalent .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Stability is influenced by moisture and temperature:

- Moisture control : Store under inert gas (argon or nitrogen) in sealed containers with molecular sieves to prevent hydrolysis .

- Temperature : Storage at 2–8°C minimizes thermal degradation; avoid exposure to direct sunlight .

- Reactivity : Incompatible with strong acids/bases; separate from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers address solubility limitations when testing this compound in in vitro toxicological assays?

- Methodological Answer : Low water solubility (Log Kow > 6) complicates assays like DPRA or h-CLAT:

- Solvent modification : Use ethanol or DMSO as co-solvents while ensuring concentrations remain below cytotoxic thresholds (e.g., <1% v/v) .

- Sonication/Heating : Pre-dissolve the compound in warm solvent (40–50°C) with brief sonication to enhance dispersion .

- Alternative assays : Prioritize in vivo models (e.g., LLNA BrdU-ELISA) if in vitro results are inconclusive due to precipitation .

Q. How should conflicting data between in vitro and in vivo skin sensitization studies be resolved?

- Methodological Answer : Discrepancies often arise from assay-specific limitations:

- Irritation vs. sensitization : In the LLNA BrdU-ELISA, excessive ear swelling (>25% thickness) at high doses may confound results. Apply benchmark doses (e.g., EC1.6) to differentiate irritation-driven false positives .

- QSAR limitations : Predictive models (e.g., OECD Toolbox) may lack domain applicability for branched orthosilicates; validate findings with structural analogs or ab initio calculations .

Q. What strategies enable precise control of silica nanoparticle size using this compound as a precursor?

- Methodological Answer : Particle size modulation relies on reaction kinetics and sol-gel conditions:

- Ammonia concentration : Higher NH3 accelerates hydrolysis, reducing particle size (e.g., 10–50 nm at 0.5–2.0 M) .

- Orthosilicate-to-water ratio : Lower ratios (1:4 to 1:10) favor smaller nanoparticles by limiting monomer availability .

- Temperature : Reactions at 25°C yield monodisperse particles; elevated temperatures (≥60°C) promote aggregation .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

- Methodological Answer : Integrate molecular dynamics (MD) and density functional theory (DFT):

- Hydrolysis pathways : Simulate Si-O bond cleavage mechanisms in aqueous environments to predict degradation products .

- Log Kow estimation : Use software like COSMOtherm to model partitioning behavior when experimental data are lacking .

- Reactivity alerts : Apply OECD QSAR Toolbox to identify structural motifs linked to toxicity, even if the compound is "out of domain" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.